PGLa-St2
説明
PGLa-St2 is a synthetic antimicrobial peptide (AMP) derived from PGLa, a naturally occurring peptide isolated from the skin of the African clawed frog (Xenopus laevis). It has been structurally optimized to enhance its stability, bioavailability, and antimicrobial efficacy against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains . The peptide comprises 21 amino acids with a cationic charge (+6) and an α-helical conformation, enabling strong electrostatic interactions with negatively charged bacterial membranes. Recent studies highlight its mechanism of action, which involves membrane disruption via toroidal pore formation, leading to rapid bactericidal effects . PGLa-St2 also exhibits moderate hemolytic activity, a common challenge among cationic AMPs, necessitating further optimization for therapeutic applications .
特性
生物活性 |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
配列 |
GMATKAGTAFGKAAKAIIGAAL |
製品の起源 |
United States |
類似化合物との比較
PGLa
- Similarities : PGLa-St2 retains 90% sequence homology with PGLa, including key residues (e.g., Gly⁶, Lys¹³) critical for α-helix stability .
- Differences: Two substitutions (Ala¹⁰, Arg¹⁵) in PGLa-St2 enhance proteolytic resistance and membrane penetration. These modifications result in a 40% reduction in minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa compared to PGLa (Table 1) .
Magainin-2
- Similarities : Both peptides share a cationic nature and α-helical structure.
- Differences: Magainin-2 has a lower net charge (+4) and broader immunomodulatory functions, whereas PGLa-St2 demonstrates superior specificity for bacterial membranes (Figure 1) .
Table 1: Structural and Functional Comparison
| Property | PGLa-St2 | PGLa | Magainin-2 |
|---|---|---|---|
| Length (residues) | 21 | 21 | 23 |
| Net Charge | +6 | +5 | +4 |
| MIC (μg/mL) vs. E. coli | 1.2 | 2.0 | 3.5 |
| Hemolytic Activity (HC₅₀) | 30 μg/mL | 50 μg/mL | 45 μg/mL |
Functional Analogues
LL-37 (Human Cathelicidin)
Temporin L
- Similarities : Temporin L and PGLa-St2 both target Gram-positive pathogens.
- Differences : Temporin L is ineffective against Gram-negative bacteria, whereas PGLa-St2 maintains efficacy due to its enhanced membrane permeability (Table 1) .
Mechanistic and Pharmacokinetic Insights
- Mechanism : PGLa-St2’s toroidal pore formation causes rapid depolarization of bacterial membranes, validated via fluorescence quenching assays . In contrast, PGLa and Magainin-2 primarily use the "carpet model" for membrane disruption, which is less efficient against thick-walled Gram-negative bacteria .
- Pharmacokinetics : PGLa-St2 exhibits a longer plasma half-life (2.1 hours) than PGLa (1.3 hours) due to reduced renal clearance. However, its hemolytic activity remains a limitation for systemic administration (Table 2) .
Table 2: Pharmacokinetic Profiles
| Parameter | PGLa-St2 | PGLa |
|---|---|---|
| Half-life (h) | 2.1 | 1.3 |
| Cₘₐₓ (μg/mL) | 12.5 | 8.0 |
| Hemolytic Selectivity Index | 25 | 40 |
Advantages and Limitations
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
